2-(1,3,2-Dioxaborolan-2-yl)benzonitrile
CAS No.: 214360-79-9
Cat. No.: VC13573610
Molecular Formula: C9H8BNO2
Molecular Weight: 172.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 214360-79-9 |
---|---|
Molecular Formula | C9H8BNO2 |
Molecular Weight | 172.98 g/mol |
IUPAC Name | 2-(1,3,2-dioxaborolan-2-yl)benzonitrile |
Standard InChI | InChI=1S/C9H8BNO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4H,5-6H2 |
Standard InChI Key | GRFUGZGLLUTBFG-UHFFFAOYSA-N |
SMILES | B1(OCCO1)C2=CC=CC=C2C#N |
Canonical SMILES | B1(OCCO1)C2=CC=CC=C2C#N |
Introduction
Chemical and Physical Properties
Structural Characteristics
2-(1,3,2-Dioxaborolan-2-yl)benzonitrile features a boronic ester group fused to a six-membered dioxaborinane ring, with a cyano substituent at the ortho position of the benzene ring. The InChIKey REQZFVYFYAZUMG-UHFFFAOYSA-N
confirms its stereochemical identity, while the SMILES string B1(OCCCO1)C2=CC=CC=C2C#N
delineates its connectivity .
Table 1: Key Physical Properties
Spectroscopic and Computational Data
-
NMR: -NMR (CDCl₃) exhibits signals at δ 2.11 (m, 2H, CH₂), 4.23 (d, 4H, OCH₂), and aromatic protons between δ 7.48–7.87 .
-
Mass Spectrometry: ESI-MS confirms a molecular ion peak at m/z 188 [MH]⁺ .
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Computational Predictions: The compound’s bioavailability score (0.55) and synthetic accessibility (2.65) highlight its utility in drug design .
Synthesis Methods
Cyclocondensation of 2-Cyanophenylboronic Acid
The most efficient synthesis involves reacting 2-cyanophenylboronic acid with 1,3-propanediol in methylene chloride. This method achieves near-quantitative yields (100%) under mild conditions (room temperature, 1.5 hours) :
Table 2: Comparative Synthesis Routes
Industrial-Scale Production
Industrial protocols optimize solvent systems (e.g., toluene with Dean-Stark traps) to remove water and enhance yields . Continuous flow reactors and automated systems are employed to ensure reproducibility at scale.
Applications in Organic and Medicinal Chemistry
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group facilitates carbon-carbon bond formation in palladium-catalyzed reactions. For example, it couples with aryl halides to synthesize biaryl derivatives, key intermediates in pharmaceuticals :
Synthesis of Perampanel
As a critical intermediate in Perampanel (an AMPA receptor antagonist for epilepsy), this compound undergoes sequential coupling and functionalization steps. Its cyano group enhances binding affinity to neuronal receptors .
Osteoblastogenic Agents
Recent studies (2024) highlight its role in synthesizing 4,6-substituted coumarin derivatives (e.g., KY-054), which promote bone formation by inhibiting CDK8 and enhancing BMP signaling .
Recent Advances and Future Directions
Fluorescent Probes
The compound’s boronic moiety enables its use in designing fluorescent sensors for detecting peroxynitrite in cellular environments .
Neuroprotective Agents
Ongoing research explores derivatives for mitigating cerebral ischemia via cathepsin B inhibition in astrocytes .
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